4-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperazin-2-one
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Overview
Description
4-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperazin-2-one is a complex organic compound with a unique structure that combines a piperazine ring with a pyridine derivative. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with piperazine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted piperazine or pyridine derivatives .
Scientific Research Applications
4-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles
- 4-hydroxy-2-quinolones
Uniqueness
4-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperazin-2-one is unique due to its combined piperazine and pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13N3O3 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-(1-methyl-2-oxopyridine-3-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C11H13N3O3/c1-13-5-2-3-8(10(13)16)11(17)14-6-4-12-9(15)7-14/h2-3,5H,4,6-7H2,1H3,(H,12,15) |
InChI Key |
OLGQKKCKOAZJJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCNC(=O)C2 |
Origin of Product |
United States |
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